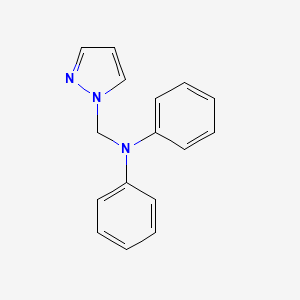

N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-N-(pyrazol-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-3-8-15(9-4-1)19(14-18-13-7-12-17-18)16-10-5-2-6-11-16/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFSTKQNDWVLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CN2C=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Phenyl N 1h Pyrazol 1 Ylmethyl Aniline and Its Derivatives

Established Synthetic Routes

Traditional methods for synthesizing the pyrazole-aniline scaffold have been well-documented, providing reliable pathways to the target molecule and its derivatives.

The Mannich reaction is a cornerstone in the synthesis of compounds containing the pyrazole-aniline framework. This one-pot, three-component condensation involves an active hydrogen-containing compound (the pyrazole), formaldehyde (B43269), and a primary or secondary amine (aniline or its derivatives). neu.edu.tr The reaction proceeds via the formation of an electrophilic iminium ion from aniline (B41778) and formaldehyde, which then undergoes electrophilic attack by the nucleophilic pyrazole (B372694) ring.

This approach is particularly valuable for introducing the aminomethyl group onto the pyrazole nitrogen. For instance, pyrazole can react with formaldehyde and a secondary amine like morpholine (B109124) or piperidine (B6355638) to yield the corresponding Mannich bases. openpharmaceuticalsciencesjournal.com In the context of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, the reaction would involve pyrazole, formaldehyde, and aniline. The N-alkylation of pyrazoles using Mannich bases derived from other ketones and amines has also been studied, demonstrating the versatility of this reaction in forming C-N bonds. researchgate.net

Table 1: Examples of Mannich Reaction Parameters

| Pyrazole Substrate | Amine Component | Carbonyl Source | Solvent | Outcome |

|---|---|---|---|---|

| Pyrazole | Aniline | Formalin (35%) | Ethanol (B145695) | N-Alkylation of pyrazole |

| 3-methyl-1H-pyrazol-5(4H)-one | Morpholine | Formaldehyde | DMF | Formation of a Mannich base |

Direct reductive amination is a highly effective and widely used method for synthesizing secondary and tertiary amines, including N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline derivatives. mdpi.com This strategy typically involves the reaction of a pyrazole-4-carbaldehyde derivative with an aniline in the presence of a reducing agent. The reaction first forms an intermediate imine (Schiff base) through condensation, which is then reduced in situ to the desired amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. researchgate.netbohrium.com For example, the synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline is achieved by reacting the corresponding pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline (B193440) using a NaBH₄/I₂ system as the reducing agent in methanol (B129727) at room temperature. mdpi.com This method is valued for its operational simplicity and compatibility with various functional groups. rsc.orgresearchgate.net The design and synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents have also been successfully accomplished using this pathway. nih.gov

Table 2: Reductive Amination Reaction Details

| Aldehyde Component | Amine Component | Reducing Agent | Solvent | Key Finding |

|---|---|---|---|---|

| 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-chloro-4-fluoroaniline | NaBH₄/I₂ | Methanol | Successful synthesis of the corresponding secondary amine under neutral conditions. mdpi.com |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Substituted anilines | Sodium borohydride | Not specified | Synthesis of a series of potential antiviral analogues. researchgate.netbohrium.com |

Condensation reactions are fundamental to the formation of the pyrazole-aniline linkage, primarily through the creation of an imine or Schiff base intermediate. This reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of a pyrazole aldehyde, followed by the elimination of a water molecule.

For instance, (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline was synthesized by refluxing 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole with 4-chloroaniline (B138754) in ethanol. nih.gov Similarly, other N-pyrazolyl imines have been prepared through the condensation of 5-aminopyrazole derivatives with various aldehydes, sometimes at ambient temperature using a drying agent like magnesium sulfate. semanticscholar.org These imine intermediates are not only targets in themselves but are also crucial for subsequent reduction in reductive amination strategies. The formation of N-phenyl pyrazoline derivatives can also be initiated from the condensation of chalcones with phenylhydrazine. researchgate.net

Electrophilic aromatic substitution (EAS) is a foundational reaction in organic chemistry that can be applied to introduce functionalities onto aromatic rings like aniline. youtube.com The amino group (-NH₂) in aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions due to its electron-donating nature. byjus.comyoutube.com

In the synthesis of pyrazole-aniline scaffolds, an electrophilic pyrazole-containing species could theoretically react with aniline to form a C-C or C-N bond. More commonly, the aniline ring is modified first, followed by the construction of the pyrazole ring. However, direct electrophilic substitution on the pyrazole ring itself is also a viable strategy. The C4 position of the pyrazole ring is susceptible to attack by electrophiles, and such reactions have been documented. researchgate.net While direct EAS to link a pyrazole to an aniline via a methylene (B1212753) bridge is less common as a primary route, the principles of EAS govern the reactivity and potential side reactions during the synthesis of substituted precursors.

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods that minimize waste, energy consumption, and the use of hazardous reagents.

The development of catalyst-free synthetic routes represents a significant advancement in green chemistry. These methods often rely on thermal conditions or the inherent reactivity of the substrates to proceed without the need for metal or acid/base catalysts. A notable example is the temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, which proceeds under transition-metal-catalyst- and oxidant-free conditions. nih.gov

While this example pertains to the formation of the pyrazole ring itself, the principle extends to the synthesis of the target scaffold. Condensation reactions to form imines from pyrazole aldehydes and anilines can often be performed under catalyst-free conditions, simply by heating the reactants in a suitable solvent like ethanol. nih.gov An uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084) has been reported to proceed efficiently at ambient temperature, highlighting a protocol distinguished by its ease of operation and high atom economy. semanticscholar.org These approaches reduce the environmental impact and simplify purification procedures by eliminating the need to remove a catalyst.

Microwave Irradiation-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. In the context of synthesizing N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline derivatives, microwave irradiation can be effectively employed in the reductive amination step. This method offers a significant advantage over conventional heating by reducing reaction times from hours to mere minutes.

The reaction typically involves the condensation of a pyrazole-4-carbaldehyde with an aniline in the presence of a reducing agent. Under microwave irradiation, this transformation proceeds rapidly and efficiently. Various reducing agents can be utilized, with sodium borohydride and sodium triacetoxyborohydride (B8407120) being common choices. The choice of solvent is also crucial, with polar solvents that efficiently absorb microwave energy, such as ethanol or dimethylformamide (DMF), often being employed.

Detailed research findings indicate that microwave-assisted reductive amination is a versatile method applicable to a wide range of substituted pyrazole carbaldehydes and anilines. The reaction conditions can be fine-tuned to optimize the yield of the desired N-aryl-N-(pyrazolylmethyl)aniline derivative.

| Pyrazole Carbaldehyde | Aniline | Reducing Agent | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Aniline | NaBH(OAc)₃ | Dichloroethane | 100 | 15 | 85 |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-Chloroaniline | NaBH₄ | Ethanol | 120 | 10 | 92 |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | Aniline | NaBH(OAc)₃ | THF | 100 | 20 | 78 |

Key Intermediate Compound Syntheses

The successful synthesis of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline hinges on the efficient preparation of its key precursors. The following sections detail the synthesis of pyrazole carbaldehyde intermediates and the formation of aniline derivatives.

Synthesis of Pyrazole Carbaldehyde Intermediates

A cornerstone in the synthesis of the target molecule is the availability of pyrazole carbaldehydes. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of pyrazole rings, leading to the desired carbaldehyde intermediates. arkat-usa.org This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net

The reaction proceeds by the electrophilic substitution of the pyrazole ring, usually at the 4-position, with the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate furnishes the pyrazole-4-carbaldehyde. This method is versatile and can be applied to a variety of substituted pyrazoles. Both conventional heating and microwave irradiation have been successfully used to drive this reaction, with the latter often providing improved yields and shorter reaction times. bohrium.com

| Starting Pyrazole | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1H-pyrazole | POCl₃, DMF, 60°C | 3 h | 75 | |

| 1,3-Diphenyl-1H-pyrazole | POCl₃, DMF, Microwave (150W) | 10 min | 88 | bohrium.com |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃, DMF, 0-20°C | 1 h | 95 | arkat-usa.org |

Formation of Aniline Derivatives as Precursors

Aniline and its substituted derivatives are the other critical precursors for the synthesis of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline. While aniline itself is a readily available commodity chemical, the synthesis of substituted anilines is a fundamental aspect of organic chemistry with numerous established methods.

Common synthetic routes to substituted anilines include the reduction of nitroarenes, which can be achieved using various reducing agents such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metal hydrides. Another important method is the Hofmann rearrangement of amides. For more complex aniline derivatives, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of the carbon-nitrogen bond. The choice of synthetic route depends on the desired substitution pattern on the aniline ring and the compatibility of functional groups. The availability of a diverse range of aniline derivatives allows for the synthesis of a wide library of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline analogues for further investigation.

Spectroscopic and Structural Characterization Techniques Applied to N Phenyl N 1h Pyrazol 1 Ylmethyl Aniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-aryl-N-(pyrazol-1-ylmethyl)anilines, both ¹H and ¹³C NMR are fundamental for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline and its analogs, the ¹H NMR spectrum exhibits characteristic signals for the protons of the pyrazole (B372694) ring, the aniline (B41778) moiety, and the methylene (B1212753) bridge.

The protons of the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. For instance, in related N-substituted pyrazoles, these protons resonate at specific chemical shifts that are influenced by the substituents on the ring. nih.gov The methylene protons of the -CH₂- group connecting the pyrazole and aniline nitrogens are expected to appear as a singlet, with a chemical shift influenced by the electronic environments of the two nitrogen atoms it bridges. In similar structures, like certain halogenoaminopyrazole derivatives, these methylene protons are observed in the range of 5.34–5.55 ppm. nih.gov

The protons on the phenyl ring of the aniline moiety will also produce signals in the aromatic region, with their chemical shifts and splitting patterns being dependent on the substitution pattern of the ring. For example, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline protons appear as doublets at 6.88 and 6.62 ppm. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Analogs of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com | Pyrazole-H | 7.50, 7.25 | s |

| Aniline-H | 6.88, 6.62 | d | |

| N-H | 3.85 | s | |

| Pyrazole-CH₃ | 2.05 | s | |

| Halogenoaminopyrazole derivatives nih.gov | -NHCH₂- | 5.34-5.55 | s |

Note: 's' denotes a singlet and 'd' denotes a doublet. Data is presented for analogous structures to provide expected ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. For N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline and its analogs, the spectrum will show distinct signals for the carbons of the pyrazole ring, the phenyl group, and the methylene bridge.

The carbons of the pyrazole ring will have characteristic chemical shifts. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole carbons appear at 140.3, 128.2, and 106.6 ppm. mdpi.com The carbon of the methylene bridge is expected to resonate in a region indicative of a carbon atom situated between two nitrogen atoms. The aromatic carbons of the aniline ring will show a set of signals in the downfield region of the spectrum, typically between 110 and 150 ppm. In the analog 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aromatic carbons of the aniline and pyrazole rings appear in the range of 114.2 to 148.1 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for an Analog of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com | Aromatic/Pyrazole C | 148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2 |

| Methine C | 92.9 | |

| Methyl C | 9.1 |

Note: Data is presented for an analogous structure to provide expected ranges.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, the IR spectrum would be expected to show characteristic absorption bands for the C-N, C=C, and C-H bonds.

The stretching vibrations of the aromatic C=C bonds in both the pyrazole and phenyl rings typically appear in the region of 1600-1450 cm⁻¹. mdpi.com The C-N stretching vibrations would also be present, with aromatic C-N stretching often observed around 1360-1250 cm⁻¹. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. In a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, characteristic peaks for aromatic rings were observed at 1626 cm⁻¹, and N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Bands for N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₂) | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1360-1250 |

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, mass spectrometry would be used to confirm the molecular formula by identifying the molecular ion peak (M⁺).

The fragmentation pattern can also be informative. For example, in the mass spectrum of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, a base peak corresponding to the loss of a pyrazole ligand was observed, which is a plausible fragmentation pathway for such molecules. mdpi.com A similar cleavage of the bond between the methylene group and the pyrazole or aniline nitrogen might be expected for N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

For instance, single-crystal X-ray diffraction of an analog, N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, revealed important structural details such as the dihedral angles between the different ring systems. nih.gov In this case, the pyrazole and oxadiazole rings were found to be not completely conjugated, with a dihedral angle of 7.97(6)° between them. nih.gov Similarly, for N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, this technique could determine the relative orientation of the phenyl and pyrazole rings.

Table 4: Illustrative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value for N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline nih.gov |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 17.746 (7) |

| b (Å) | 6.942 (3) |

| c (Å) | 14.474 (6) |

| β (°) | 99.738 (5) |

| V (ų) | 1757.6 (12) |

| Z | 4 |

Note: This data is for an analogous compound and serves as an example of the type of information obtained from single-crystal X-ray diffraction.

Polymorphism Studies and Crystal Structure Variations

The solid-state architecture of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline analogs is notably influenced by polymorphism, where a compound can exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical properties. A prominent example is seen in the analog 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, for which two distinct polymorphs have been identified through single-crystal X-ray diffraction. mdpi.com

The two forms, designated as polymorph I and polymorph II, were crystallized from a layered solution of CH2Cl2, acetone, and pentane, yielding block-like (I) and tabular (II) crystals. mdpi.com Polymorph I crystallizes in the P2₁/n space group, while polymorph II belongs to the C2/c space group. mdpi.com The primary distinction between them lies in the rotational orientation of the methylpyrazolyl substituents relative to the aniline group. mdpi.com This conformational difference, described as a rotamer relationship, affects the intermolecular interactions. In polymorph II, N-H···N hydrogen bonds form straight, one-dimensional chains, a feature that more closely resembles the unmethylated parent compound, 4-(tri(1H-pyrazol-1-yl)methyl)aniline. mdpi.com

Variations in crystal structure are not limited to polymorphism. For instance, the asymmetric unit of some pyrazole derivatives can contain multiple, crystallographically distinct molecules that differ in conformation. nih.goviucr.org In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the two molecules (A and B) in the asymmetric unit show significant differences in key torsion angles, leading to varied orientations of the pyrazole and benzene (B151609) rings. nih.gov Similarly, the analog N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline adopts a flexible, transoidal conformation in its crystalline state. nih.gov The study of different substituent effects, such as in 4-halogenated-1H-pyrazoles, also reveals structural diversity, where chloro and bromo analogs form isostructural trimers, while fluoro and iodo analogs form distinct catemers (polymeric chains). mdpi.com

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal Morphology | Block-like | Tabular |

| Space Group | P2₁/n | C2/c |

| Key Structural Feature | Approaching coplanarity in two methylpyrazolyl rings | More significant inclination between methylpyrazolyl rings |

| Intermolecular Interactions | N-H···N interactions contribute to a complex 3D network | N-H···N interactions form straight 1D chains |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions within N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline and its analogs. The electronic spectra of these compounds, typically recorded in solution, show characteristic absorption bands that are generally assigned to π-π* transitions within the aromatic pyrazole and aniline ring systems. nih.gov

The position and intensity of these absorption maxima can be influenced by the specific substituents on the aromatic rings, the solvent used, and complexation with metal ions. For example, studies on new haloaminopyrazole derivatives in ethanolic solution revealed characteristic absorption values in the range of 246–300 nm. nih.gov Certain chromophores within these molecules can also produce bands at longer wavelengths, from 334 nm up to 564 nm. nih.gov

The complexation of pyrazole-containing ligands with metal ions also significantly affects their UV-Vis spectra. The ligand 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) shows distinct absorption maxima when complexed with different divalent metal ions in an ethanol-water mixture. The λₘₐₓ values for its complexes with copper (II), cobalt (II), and nickel (II) are observed at 294 nm, 290 nm, and 293 nm, respectively. researchgate.net Furthermore, research on pyrano[2,3-c]pyrazole derivatives has shown that the presence of electron-donating substituents can cause a bathochromic (red) shift of the absorption maximum. mdpi.com For instance, in methanol (B129727), these compounds exhibit absorption maxima between 337 nm and 341 nm. mdpi.com

| Compound/Analog | Solvent/Condition | Absorption Maxima (λₘₐₓ) | Reference |

|---|---|---|---|

| 1,3-PPB-Cu(II) Complex | Ethanol (B145695)/Water | 294 nm | researchgate.net |

| 1,3-PPB-Co(II) Complex | Ethanol/Water | 290 nm | researchgate.net |

| 1,3-PPB-Ni(II) Complex | Ethanol/Water | 293 nm | researchgate.net |

| Haloaminopyrazole Derivatives | Ethanol | 246-300 nm | nih.gov |

| Pyrano[2,3-c]pyrazole Derivatives | Methanol | 337-341 nm | mdpi.com |

| Pyrazole Azo Dyes | Ethanol | 216 nm, 322-345 nm | nih.gov |

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational or theoretical chemistry investigations published solely on the chemical compound “N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline.”

While extensive research exists for related pyrazole and aniline derivatives, including compounds such as N,N-bis(1H-pyrazolyl-1-methyl)aniline and various substituted N-((pyrazol-4-yl)methyl)aniline derivatives, this body of work does not provide the specific data required to construct a scientifically accurate article on "N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline" as per the requested outline.

Generating content for the specified sections—including Density Functional Theory (DFT) studies on molecular geometry, Frontier Molecular Orbital (FMO) analysis, reaction thermodynamics, transition state analysis, chemical reactivity parameters, and molecular docking simulations—would necessitate access to research data derived directly from computational studies of "N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline."

Without such dedicated studies, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Any attempt to do so by extrapolating from related but structurally different molecules would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Investigations of N Phenyl N 1h Pyrazol 1 Ylmethyl Aniline Systems

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For pyrazole (B372694) derivatives, including systems related to N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, MD simulations provide critical information on their binding stability and conformational dynamics when interacting with biological targets. eurasianjournals.com

Researchers utilize MD simulations to analyze the stability of a ligand-protein complex. A simulation run, often extending for nanoseconds (ns), tracks the positions and velocities of atoms, allowing for the calculation of parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). nih.govmdpi.com A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the active site of the protein and that the complex has reached equilibrium. nih.gov For instance, in studies of pyrazole derivatives as kinase inhibitors, MD simulations of up to 100 ns have been employed to confirm the stability of the docked complex. nih.gov Analysis of the RMSD plots in such studies indicates that both the protein and the ligand achieve stable conformations, validating the initial docking results. nih.govmdpi.com

Furthermore, MD simulations offer a detailed view of the intermolecular interactions that stabilize the complex. Hydrogen bonds, hydrophobic interactions, and water bridges between the ligand and the protein's active site residues can be monitored throughout the simulation. mdpi.com The persistence of these interactions over time is a strong indicator of binding stability. Studies on pyrazole derivatives have shown that key hydrogen bonds and hydrophobic interactions identified in static docking models are often maintained during the dynamic simulation, confirming their importance for the compound's activity. nih.govmdpi.com

Conformational dynamics, or the study of how a molecule's shape changes, is another critical aspect explored through MD simulations. These simulations reveal the flexibility of both the ligand and the protein, showing how they adapt to each other upon binding. The RMSF analysis helps to identify which parts of the protein or ligand are more flexible or rigid. For example, minimal fluctuations observed for a ligand during a simulation indicate a stable and well-fitted conformation within the binding pocket. nih.gov This dynamic understanding is crucial, as the biological activity of a compound is often linked to its ability to adopt and maintain a specific conformation.

In a study investigating a pyrazole derivative, MD simulations revealed that the binding of the drug to the apo protein did not significantly alter the active site's location, leading to a stable protein-ligand complex. researchgate.net The stability of the complex was further confirmed by minimal deviations in the C-alpha atoms of the protein over a 100 ns simulation. researchgate.net

Table 1: Representative Data from MD Simulations of Pyrazole Derivatives

| Parameter | Observation | Implication |

| RMSD | Stable trajectory for both protein and ligand after an initial equilibration period. nih.gov | The ligand maintains a consistent binding pose within the target's active site, indicating a stable complex. nih.gov |

| RMSF | Low fluctuation values for ligand atoms and active site residues. nih.gov | The ligand is tightly bound and conformationally restricted within the active site. nih.gov |

| Hydrogen Bonds | Consistent formation and maintenance of key H-bonds throughout the simulation. nih.gov | Specific interactions are crucial for the stability and affinity of the ligand-protein complex. nih.gov |

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates from large chemical libraries by predicting their binding affinity to a specific biological target. fiu.eduacs.org This methodology is particularly valuable in the early stages of drug discovery for identifying novel scaffolds, such as those based on pyrazole. fiu.educhemmethod.com

The process begins with the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or homology modeling. acs.org A virtual library of small molecules is then computationally "docked" into the active site of the target. chemmethod.com Docking algorithms calculate the most likely binding poses of each molecule and assign a score based on the predicted binding affinity. mdpi.com

In the context of pyrazole-containing compounds, SBVS has been successfully employed to identify inhibitors for various targets, including proteasomes and kinases. fiu.educhemmethod.com For example, a virtual screen of approximately 340,000 small molecules against the active site of the proteasome led to the identification of a potent inhibitor with a pyrazole scaffold. fiu.eduacs.orgacs.org This stepwise screening strategy involved selecting compounds based on their predicted fit into the active site, followed by experimental validation. acs.org

The effectiveness of SBVS relies on the accuracy of the scoring functions used to rank the compounds. These functions estimate the binding free energy, taking into account factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. frontiersin.org Compounds that receive the best scores are then selected for further investigation and experimental testing.

Following the initial virtual screening, further computational analysis, such as MD simulations, is often performed on the top-ranking "hits" to refine the binding poses and provide a more accurate assessment of their stability and interaction patterns. frontiersin.org This integrated computational approach enhances the efficiency of the drug discovery process by prioritizing compounds that are most likely to be active, thereby reducing the time and cost associated with laboratory screening. eurasianjournals.comchemmethod.com The identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent TIM-3 inhibitor through SBVS and subsequent MD simulations highlights the power of this combined approach. frontiersin.org

Table 2: Key Steps in Structure-Based Virtual Screening

| Step | Description | Purpose |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., protein, enzyme). | To create a realistic model of the binding site for docking calculations. |

| 2. Ligand Library Preparation | Assembling a large database of small molecules with diverse chemical structures. chemmethod.com | To screen a wide chemical space for potential binders. |

| 3. Molecular Docking | Computationally fitting each ligand into the target's active site to predict binding conformation and affinity. mdpi.com | To identify ligands that are sterically and chemically complementary to the binding site. |

| 4. Scoring and Ranking | Using scoring functions to estimate the binding energy and rank the ligands based on their predicted affinity. frontiersin.org | To prioritize the most promising candidates for further evaluation. |

| 5. Hit Selection & Post-Processing | Selecting the top-ranked compounds and often subjecting them to further computational analysis like MD simulations. acs.orgfrontiersin.org | To refine the selection and increase the confidence in the identified hits before experimental validation. |

Applications in Materials Science and Catalysis Involving N Phenyl N 1h Pyrazol 1 Ylmethyl Aniline Analogues

Development of Novel Functional Materials

The development of novel functional materials often relies on the design of molecules with specific, tunable properties. Analogues of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, such as tris(pyrazolyl)methane (Tpm) ligands, are exploited for a wide range of applications, including the development of materials for catalysis and biomedical chemistry. mdpi.com The ability of the pyrazole (B372694) and aniline (B41778) groups to be functionalized allows for the fine-tuning of the electronic and steric properties of these molecules, enabling the creation of materials with tailored characteristics. For instance, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline highlights a method to create such functionalized ligands. mdpi.com These materials can exhibit interesting solid-state structures, including the formation of different polymorphs, which can influence their physical properties and potential applications. mdpi.com

Potential in Organic Electronics and Sensor Development

Polyaniline and its derivatives are well-known for their electrical conductivity and environmental stability, making them promising materials for organic electronics and sensors. scispace.com The incorporation of pyrazole moieties into aniline-based structures can further enhance these properties. Research into new polyaniline derivatives has shown that modifications to the aniline monomer can significantly impact the characteristics of the resulting polymer. rsc.orgnih.gov These polymers are often soluble in common organic solvents, which facilitates their processing into thin films for device fabrication. rsc.orgnih.gov The electrical properties of such polymer films have demonstrated high sensitivity to moisture and ammonia, indicating their potential for use in the design of chemical sensors. rsc.org The performance of these sensors is influenced by the steric and electronic effects of the substituents on the aniline monomer. rsc.orgnih.gov

Polymer Synthesis and Characterization

Analogues of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline serve as versatile monomers and ligands in polymer synthesis. The synthesis of a series of new polyaniline (PANI) derivatives based on ortho-substituted anilines has been reported, with the resulting polymers being thoroughly characterized to understand their structure and properties. rsc.orgnih.gov Techniques such as elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) are used to confirm the structures and compositions of these polymers. rsc.orgnih.gov Characterization has shown that these polymers typically exist in the protonated emeraldine (B8112657) form, which is the conductive state of polyaniline. rsc.orgnih.gov

Furthermore, metal complexes incorporating N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline analogues have been utilized as catalysts in polymerization reactions. For example, a series of Zinc(II) complexes with N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine bidentate ligands have been synthesized and characterized. figshare.com These complexes, when activated with modified methylaluminoxane (B55162) (MMAO), have shown high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA), yielding high molecular weight poly(methylmethacrylate) (B3431434) (PMMA). figshare.com The steric bulk of the ligand architecture plays a crucial role in controlling the catalytic activity and the stereoregularity of the resulting polymer. figshare.com

| Catalyst/Monomer | Polymerization Type | Resulting Polymer | Key Findings |

| Ortho-substituted aniline derivatives | Chemical polymerization | Polyaniline (PANI) derivatives | Polymers are soluble and show sensitivity to moisture and ammonia, suitable for sensors. rsc.org |

| [LnZnCl2] complexes (Ln = N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands) | Coordination polymerization of MMA | Syndiotactic-enriched PMMA | Ligand's steric bulk influences catalytic activity and polymer stereoregularity. figshare.com |

| [LnZnMe2] complexes (in situ generated) | Ring-opening polymerization of rac-lactide | Heterotactic polylactide (PLA) | Moderate to high activities observed, influenced by steric hindrance and electronic density. figshare.com |

Ligand Chemistry for Metal Complexes and Catalysis

The nitrogen atoms in the pyrazole and aniline moieties of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline and its analogues make them excellent ligands for a variety of metal ions. The resulting metal complexes often exhibit interesting catalytic properties.

Biomimetic Catalysis (e.g., Catecholase and Phenoxazinone Synthase Activities)

The oxidation of catechols to quinones is a vital biological process catalyzed by the copper-containing enzyme catechol oxidase. researchgate.netmdpi.com Researchers have developed synthetic complexes that mimic the function of this enzyme. In situ-generated copper(II) complexes of new tripodal pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. researchgate.net The catalytic activity of these complexes is dependent on the nature of the ligand and the copper salt used. researchgate.net

Similarly, phenoxazinone synthase, an enzyme involved in the formation of phenoxazinone structures, has been a target for biomimetic studies. physchemres.orgresearchgate.net Transition metal complexes, particularly those of copper, have been investigated for their ability to mimic this enzyme's activity by catalyzing the oxidative coupling of o-aminophenol. researchgate.net Symmetrical azine ligands in combination with various metal salts have been shown to be efficient catalysts for the oxidation of aminophenol to phenoxazinone under ambient conditions. physchemres.org The pairing of a specific ligand with CuCl₂ demonstrated the highest catalytic performance. physchemres.org Theoretical studies, such as Density Functional Theory (DFT), are often employed to understand the chemical reactivity of these ligands and guide the design of more effective catalysts. physchemres.org

| Catalytic Activity | Ligand/Complex Type | Substrate | Product | Key Findings |

| Catecholase | Tripodal pyrazole-based ligands with Cu(II) | Catechol | o-quinone | Activity depends on the ligand structure and copper salt. researchgate.net |

| Phenoxazinone Synthase | Symmetrical azine ligands with various metal salts | o-Aminophenol | Phenoxazinone | CuCl₂ complexes showed the highest catalytic performance. physchemres.org |

Heavy Metal Extraction in Aqueous Media

The ability of pyrazole-containing ligands to coordinate with metal ions has been exploited for the separation and recovery of heavy metals from aqueous solutions. New synthetic N,N-bis(1H-pyrazolyl-1-yl) derivatives have been studied as extractants in liquid-liquid extraction processes. jmaterenvironsci.com These compounds have shown selectivity in the extraction of various divalent metal ions, including Fe²⁺, Cu²⁺, Pb²⁺, and Cd²⁺. jmaterenvironsci.com The efficiency and selectivity of the extraction process are influenced by factors such as the pH of the aqueous phase. jmaterenvironsci.com DFT calculations can be used to investigate the geometry and electronic structure of these ligands to better understand their extraction capabilities. jmaterenvironsci.com

Corrosion Inhibition Properties and Adsorption Mechanisms

Pyrazole derivatives have emerged as effective corrosion inhibitors for metals, particularly for steel in acidic environments. acs.orgnih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents. nih.gov

Studies on pyrazole derivatives such as N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline have demonstrated significant corrosion inhibition for carbon steel in hydrochloric acid solutions. acs.orgacs.orgnih.gov The inhibition efficiency of these compounds increases with their concentration. acs.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgnih.gov

The adsorption of these inhibitor molecules on the steel surface generally follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. acs.org The nature of the adsorption can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal surface. acs.orgresearchgate.net The formation of this protective film limits the access of corrosive species to the metal surface, thereby reducing the corrosion rate. acs.orgnih.gov

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Mechanism |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 (at 10⁻³ M) | Chemisorption, follows Langmuir isotherm. acs.orgnih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 (at 10⁻³ M) | Chemisorption, follows Langmuir isotherm. acs.orgnih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 (at 1 mM) | Physisorption and chemisorption, follows Langmuir isotherm. nih.govacs.org |

Future Research Directions and Perspectives on N Phenyl N 1h Pyrazol 1 Ylmethyl Aniline Systems

Emerging Synthetic Strategies and Sustainable Chemistry

The synthesis of pyrazole (B372694) derivatives, including N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline systems, is continually evolving, with a strong emphasis on green and sustainable chemistry to minimize environmental impact. researchgate.netbenthamdirect.com Traditional methods often rely on hazardous reagents and solvents, prompting a shift towards more eco-friendly alternatives. researchgate.net

Future synthetic strategies are expected to increasingly incorporate:

Microwave and Ultrasonic Irradiation: These techniques accelerate reaction rates, often leading to higher yields and cleaner products with reduced energy consumption compared to conventional heating. researchgate.net

Solvent-Free and Aqueous Reactions: Conducting reactions without organic solvents or using water as a benign medium are central tenets of green chemistry. thieme-connect.comthieme-connect.com Research into aqueous, one-pot, multi-component reactions for pyrazole synthesis is particularly promising. mdpi.com

Novel Catalysis: The development and use of heterogeneous, recyclable, and biocatalysts are expanding. researchgate.net Nanocatalysts, ionic liquids, and polymer-supported catalysts are being explored to enhance efficiency and simplify product purification. thieme-connect.comthieme-connect.com For instance, enzymatic catalysis offers high specificity under mild conditions, making it suitable for complex bioactive molecules. researchgate.net

Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom and step economy. researchgate.netmdpi.com This approach is ideal for rapidly generating libraries of diverse N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline analogs for screening.

| Emerging Synthetic Strategy | Key Advantages | Potential Application for N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. researchgate.net | Rapid synthesis of derivatives for high-throughput screening. |

| Aqueous Media Reactions | Environmentally friendly, safe, and cost-effective. thieme-connect.com | Sustainable large-scale production of the core scaffold. |

| Multi-Component Reactions (MCRs) | High efficiency, atom economy, operational simplicity. mdpi.com | Facile generation of structurally diverse compound libraries. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified purification. researchgate.netthieme-connect.com | Greener synthesis pathways with reduced waste. |

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and artificial intelligence are becoming indispensable tools in modern drug discovery and materials science, offering pathways to accelerate the design and optimization of novel compounds like N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline. eurasianjournals.compremierscience.com

Molecular Modeling and Docking: Techniques such as homology modeling and molecular docking are crucial for predicting the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.com For example, docking simulations were used to understand how N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives bind to the active site of cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov These methods can guide the rational design of new analogs with enhanced potency and selectivity.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. eurasianjournals.comresearchgate.net This understanding is vital for optimizing molecular properties and predicting reaction outcomes.

Machine Learning (ML) and Deep Learning (DL): AI-driven approaches are revolutionizing the analysis of large chemical datasets. premierscience.com ML models can be trained to predict various properties, including bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, from molecular structure alone. nih.govnih.gov These predictive models can screen vast virtual libraries to identify promising candidates, significantly reducing the time and cost of experimental screening. drugtargetreview.com Deep learning, in particular, can automatically extract complex features from data, leading to more accurate predictions for drug-target interactions and de novo drug design. nih.govnih.gov

| Computational Approach | Objective | Relevance to N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline Systems |

|---|---|---|

| Molecular Docking | Predict binding affinity and orientation at a target's active site. eurasianjournals.comresearchgate.net | Identify potential biological targets and guide lead optimization. |

| Density Functional Theory (DFT) | Analyze electronic structure, reactivity, and molecular properties. researchgate.net | Understand structure-activity relationships (SAR) at a fundamental level. |

| Machine Learning (QSAR) | Develop predictive models for biological activity and properties. drugtargetreview.com | Accelerate virtual screening and prioritize compounds for synthesis. |

| Deep Learning | Predict ADMET properties, drug-target interactions, and generate novel structures. nih.gov | Improve the drug-likeness profile and innovate novel molecular designs. |

Expansion of Biological Target Exploration

Pyrazole-based compounds are known to interact with a wide spectrum of biological targets, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.netorientjchem.orgorientjchem.org The N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline scaffold is a versatile platform for exploring both established and novel therapeutic targets.

Future research will likely focus on:

Kinase Inhibition: Many pyrazole derivatives act as kinase inhibitors, a critical class of anticancer drugs. researchgate.net Systematic screening of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline analogs against a broad panel of kinases could identify novel inhibitors for various cancers.

Neurodegenerative Diseases: Compounds containing the pyrazoline scaffold have shown potential as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively. acs.org This suggests a promising avenue for derivatives of the title compound.

Infectious Diseases: There is an urgent need for new antimicrobial and antiviral agents. Pyrazole derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis. researchgate.netnih.gov A key target in this area is MmpL3, a mycolic acid transporter. nih.gov Exploring the potential of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline systems against such targets could lead to new anti-infective therapies.

Orphan and Novel Targets: With advances in genomics and proteomics, numerous new potential drug targets are being identified. High-throughput screening of pyrazole libraries against these emerging targets could uncover first-in-class therapeutics for a range of untreated diseases.

Novel Applications in Interdisciplinary Scientific Fields

Beyond medicine, the unique chemical and physical properties of pyrazole derivatives lend themselves to a variety of applications in other scientific disciplines. The N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline framework could be adapted for these novel purposes.

Potential interdisciplinary applications include:

Agrochemicals: The pyrazole core is present in various commercial fungicides, herbicides, and insecticides. nih.govglobalresearchonline.net Future research could involve designing and testing derivatives of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline for enhanced potency, selectivity, and environmental safety as new crop protection agents.

Materials Science: Pyrazole-containing compounds can act as versatile ligands in coordination chemistry, forming stable complexes with various metals. orientjchem.org These complexes have potential applications in catalysis, and as functional materials like dyes and fluorescent probes. globalresearchonline.net The aniline (B41778) portion of the molecule could be functionalized to tune the electronic and photophysical properties for applications in organic electronics or sensor technology.

Dye and Pigment Chemistry: Aniline and its derivatives are foundational components in the dye industry. The combination of the aniline and pyrazole moieties could lead to the development of novel colorants with unique spectroscopic properties and high stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline, and how can reaction conditions be optimized for improved yields?

- Answer: A widely used approach involves reductive amination, where aldehydes react with amines under mild conditions. For example, NaBH₄/I₂ in methanol at room temperature effectively reduces imine intermediates to secondary amines, as demonstrated in the synthesis of structurally similar pyrazole derivatives . Scalability can be addressed by adjusting stoichiometry (e.g., 1.2–62.5 mmol substrate) and isolating products via precipitation and recrystallization . Yield optimization often requires pH control, solvent selection (e.g., xylene for reflux reactions), and monitoring via TLC .

Q. How is X-ray crystallography utilized to resolve the molecular structure of N-Phenyl-N-(1H-pyrazol-1-ylmethyl)aniline derivatives?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is employed to analyze bond lengths, angles, and torsional parameters, with validation using metrics like R-factors (e.g., R = 0.040 in orthorhombic systems) . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams, highlighting molecular packing and intermolecular interactions (e.g., π-π stacking) .

Q. What preliminary assays are used to evaluate the bioactivity of pyrazole-containing aniline derivatives?

- Answer: In vitro fungicidal activity is assessed using agar dilution methods against pathogens like Botrytis cinerea. Solutions are prepared in amphiphilic buffers (e.g., sodium lauryl sulfate) at varying pH (5.0–12.0), with UV-Vis spectroscopy (e.g., Pyc Unicam PU 8800) quantifying inhibition rates . Dose-response curves and IC₅₀ values are calculated to prioritize compounds for further study.

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous bond lengths) be resolved during structural refinement?

- Answer: Contradictions often arise from twinning or disordered solvent. SHELXL’s TWIN and BASF commands correct for twin fractions, while PART instructions model disorder. High-resolution data (θ > 25°) and restraints on ADP (atomic displacement parameter) similarity improve reliability. For example, mean σ(C–C) = 0.004 Å ensures precision in orthorhombic systems .

Q. What advanced spectroscopic and computational techniques complement crystallography for structural validation?

- Answer: Solid-state NMR confirms hydrogen bonding networks, while DFT calculations (e.g., B3LYP/6-311G**) predict vibrational frequencies (FT-IR) and electronic transitions (UV-Vis). For pyrazole derivatives, protonation states at nitrogen sites are validated via pH-dependent NMR shifts . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···N interactions) .

Q. How does the pyrazole moiety influence the environmental stability and degradation pathways of aniline derivatives?

- Answer: Pyrazole’s electron-withdrawing nature slows hydrolysis but enhances susceptibility to microbial degradation. Aniline dioxygenase pathways, studied via gene cluster analysis (e.g., Q gene mutants), show that pyrazole substituents alter substrate specificity in Pseudomonas strains. Degradation intermediates are identified via LC-MS/MS and compared to control systems .

Methodological Notes

- Data Contradiction Analysis : When crystallographic and spectroscopic data conflict (e.g., bond resonance vs. observed geometry), multi-method validation (SC-XRD, NMR, DFT) is critical .

- Synthesis Optimization : DOE (Design of Experiments) approaches systematically vary temperature, solvent polarity, and catalyst loading to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.